N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a benzodioxine-carboxamide core linked to a 4-ethyl-substituted 1,2,5-oxadiazole (oxadiazole) ring. The benzodioxine moiety contributes to conformational flexibility, while the oxadiazole ring acts as a bioisostere, enhancing metabolic stability and binding affinity.
Properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O4/c1-2-8-12(16-20-15-8)14-13(17)11-7-18-9-5-3-4-6-10(9)19-11/h3-6,11H,2,7H2,1H3,(H,14,16,17) |
InChI Key |
WPRQDHYGQJCPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the benzodioxine moiety, followed by their coupling to form the final product. Common reagents used in these reactions include ethylamine, carboxylic acids, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Data Table: Structural and Pharmacological Comparison
*Estimated based on molecular formulas.
Key Research Findings
Role of Substituents : Ethyl groups on oxadiazole (target compound) balance lipophilicity and metabolic stability, whereas nitro () or trifluorophenyl () groups prioritize target affinity.
Conformational Flexibility : The benzodioxine ring adopts near-half-chair conformations, influencing ligand-receptor interactions.
Therapeutic Potential: Structural parallels to Doxazosin intermediates () and angiotensin II antagonists () suggest antihypertensive applications for the target compound.
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and mechanisms of action based on recent research findings.
The compound has the following chemical properties:
- CAS Number : 880783-68-6
- Molecular Formula : C₁₃H₁₅N₃O₃
- Molecular Weight : 261.28 g/mol
Research indicates that compounds containing oxadiazole and benzodioxane moieties exhibit diverse biological activities. The oxadiazole ring is often associated with anticancer properties and the ability to inhibit various enzymes related to cancer progression and inflammation. The benzodioxane structure contributes to the compound's stability and interaction with biological targets.
Anticancer Activity
This compound has shown promising results in anticancer studies. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation across various cancer types. For instance:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HEPG2 (liver cancer) | 1.18 | |
| MCF7 (breast cancer) | 0.67 | |
| PC3 (prostate cancer) | 0.80 |
These values indicate that the compound is more potent than traditional chemotherapeutic agents like staurosporine.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. A study highlighted that benzodioxane derivatives can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. The relative positioning of substituents on the benzodioxane moiety is critical for optimizing anti-inflammatory effects .
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to this compound:
- Zhang et al. (2023) synthesized a series of oxadiazole derivatives and assessed their anticancer activity using TRAP PCR-ELISA assays. Their findings indicated that modifications to the oxadiazole ring significantly affected cytotoxicity against various cancer cell lines .
- Vazquez et al. demonstrated that certain benzodioxane analogs exhibited significant hepatoprotective and antioxidant activities alongside anticancer properties . This suggests a multifaceted therapeutic potential for compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
